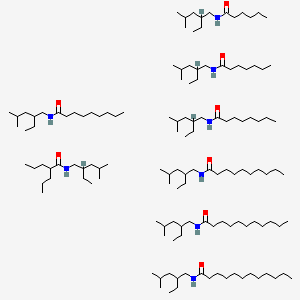
N-(2-ethyl-4-methylpentyl)decanamide;N-(2-ethyl-4-methylpentyl)dodecanamide;N-(2-ethyl-4-methylpentyl)heptanamide;N-(2-ethyl-4-methylpentyl)hexanamide;N-(2-ethyl-4-methylpentyl)nonanamide;N-(2-ethyl-4-methylpentyl)octanamide;N-(2-ethyl-4-methylpentyl)-2-propylpentanamide;N-(2-ethyl-4-methylpentyl)undecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-ethyl-4-methylpentyl)decanamide; N-(2-ethyl-4-methylpentyl)dodecanamide; N-(2-ethyl-4-methylpentyl)heptanamide; N-(2-ethyl-4-methylpentyl)hexanamide; N-(2-ethyl-4-methylpentyl)nonanamide; N-(2-ethyl-4-methylpentyl)octanamide; N-(2-ethyl-4-methylpentyl)-2-propylpentanamide; N-(2-ethyl-4-methylpentyl)undecanamide” is a series of amides derived from various fatty acids These compounds are characterized by the presence of an amide functional group (-CONH-) attached to a long alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of these amides typically involves the reaction of the corresponding fatty acid or fatty acid derivative with an amine. The general reaction can be represented as follows:
R-COOH+R’-NH2→R-CONH-R’+H2O
Where R-COOH represents the fatty acid and R’-NH₂ represents the amine. The reaction is usually carried out under reflux conditions with a dehydrating agent to remove the water formed during the reaction .
Industrial Production Methods
Industrial production of these amides often involves the use of fatty acid chlorides instead of fatty acids to increase the reaction rate and yield. The reaction with fatty acid chlorides can be represented as:
R-COCl+R’-NH2→R-CONH-R’+HCl
This method is preferred in industrial settings due to its efficiency and higher yield .
Análisis De Reacciones Químicas
Types of Reactions
These amides can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding fatty acid and amine.
Reduction: Amides can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly used.
Substitution: Various alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Fatty acid and amine.
Reduction: Corresponding amine.
Substitution: N-substituted amides.
Aplicaciones Científicas De Investigación
These compounds have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Used in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of these amides depends on their specific application. In biological systems, they may interact with various molecular targets, including enzymes and receptors. For example, some amides are known to inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparación Con Compuestos Similares
Similar Compounds
N-alkylamides: Compounds with similar structures but different alkyl chains.
Fatty acid amides: Compounds derived from different fatty acids.
Uniqueness
The uniqueness of these compounds lies in their specific alkyl chain length and branching, which can significantly influence their chemical properties and biological activities. For example, the presence of the 2-ethyl-4-methylpentyl group can enhance the compound’s lipophilicity and membrane permeability, making it more effective in certain applications .
Propiedades
Fórmula molecular |
C135H278N8O8 |
|---|---|
Peso molecular |
2141.7 g/mol |
Nombre IUPAC |
N-(2-ethyl-4-methylpentyl)decanamide;N-(2-ethyl-4-methylpentyl)dodecanamide;N-(2-ethyl-4-methylpentyl)heptanamide;N-(2-ethyl-4-methylpentyl)hexanamide;N-(2-ethyl-4-methylpentyl)nonanamide;N-(2-ethyl-4-methylpentyl)octanamide;N-(2-ethyl-4-methylpentyl)-2-propylpentanamide;N-(2-ethyl-4-methylpentyl)undecanamide |
InChI |
InChI=1S/C20H41NO.C19H39NO.C18H37NO.C17H35NO.2C16H33NO.C15H31NO.C14H29NO/c1-5-7-8-9-10-11-12-13-14-15-20(22)21-17-19(6-2)16-18(3)4;1-5-7-8-9-10-11-12-13-14-19(21)20-16-18(6-2)15-17(3)4;1-5-7-8-9-10-11-12-13-18(20)19-15-17(6-2)14-16(3)4;1-5-7-8-9-10-11-12-17(19)18-14-16(6-2)13-15(3)4;1-6-9-15(10-7-2)16(18)17-12-14(8-3)11-13(4)5;1-5-7-8-9-10-11-16(18)17-13-15(6-2)12-14(3)4;1-5-7-8-9-10-15(17)16-12-14(6-2)11-13(3)4;1-5-7-8-9-14(16)15-11-13(6-2)10-12(3)4/h18-19H,5-17H2,1-4H3,(H,21,22);17-18H,5-16H2,1-4H3,(H,20,21);16-17H,5-15H2,1-4H3,(H,19,20);15-16H,5-14H2,1-4H3,(H,18,19);13-15H,6-12H2,1-5H3,(H,17,18);14-15H,5-13H2,1-4H3,(H,17,18);13-14H,5-12H2,1-4H3,(H,16,17);12-13H,5-11H2,1-4H3,(H,15,16) |
Clave InChI |
CSFCQRWXVDORNI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCC(CC)CC(C)C.CCCCCCCCCCC(=O)NCC(CC)CC(C)C.CCCCCCCCCC(=O)NCC(CC)CC(C)C.CCCCCCCCC(=O)NCC(CC)CC(C)C.CCCCCCCC(=O)NCC(CC)CC(C)C.CCCCCCC(=O)NCC(CC)CC(C)C.CCCCCC(=O)NCC(CC)CC(C)C.CCCC(CCC)C(=O)NCC(CC)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


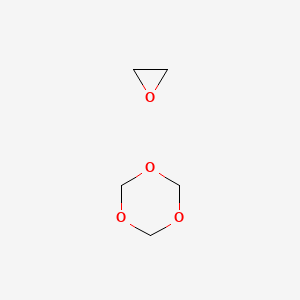
![N-[[3-(1,3-benzodioxol-5-yl)-7-methoxy-2,3-dihydrochromen-4-ylidene]amino]-2,4-dinitroaniline;N-[(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)amino]aniline;N-(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)hydroxylamine](/img/structure/B13398829.png)
![(2R)-3-(3,4-Dihydroxyphenyl)-2-({(2E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]-2-propenoyl}oxy)propanoic acid](/img/structure/B13398830.png)
![5\'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2\',3\'-diacetate](/img/structure/B13398832.png)
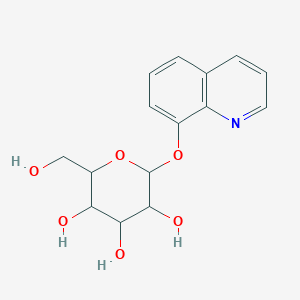
![Propan-2-yl 10,13-dimethyl-3,5'-dioxo-1,2,3,6,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate](/img/structure/B13398835.png)
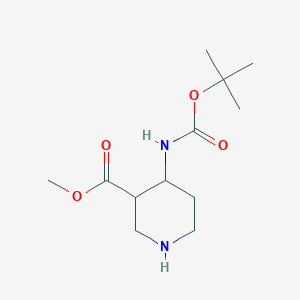
![4-[2-[4-[3,5-Bis[4-[2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tritetrafluoroborate](/img/structure/B13398844.png)
![5-[[1-[[3-Carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13398847.png)
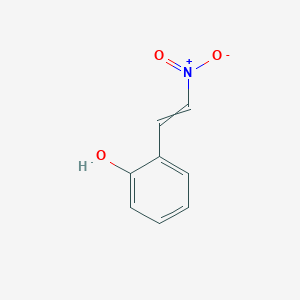
![5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile](/img/structure/B13398854.png)
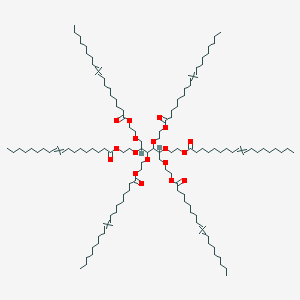
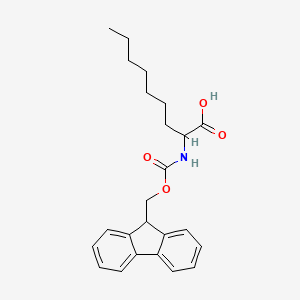
![1-Cyclopropyl-7-(2,8-diazabicyclo[4.3.0]non-8-yl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B13398887.png)
